2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

Catalog No.
S534408
CAS No.
955094-26-5
M.F
C18H23N3O9
M. Wt
425.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-...

CAS Number

955094-26-5

Product Name

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate

Molecular Formula

C18H23N3O9

Molecular Weight

425.39

InChI

InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22)

InChI Key

TZPDZOJURBVWHS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG2-NHS

Description

The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is 425.1434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases: Information on this compound is present in chemical databases like PubChem []. However, these entries primarily focus on the structure, properties and identification of the molecule, without mentioning specific research applications.
  • Supplier Information: Commercial suppliers of the compound often don't disclose the intended uses due to proprietary reasons [, , ].

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups and a pyrrolidine ring. Its molecular formula is C₁₆H₁₉N₃O₈, with a molecular weight of approximately 381.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and drug development due to its structural features that may influence biological activity and interactions with biomolecules .

This compound functions as a linker molecule in bioconjugation reactions. The maleimide group reacts specifically with thiol groups on biomolecules, while the NHS ester reacts with primary amines. This allows researchers to attach various molecules (drugs, nanoparticles) to biomolecules for targeted therapies or research applications [].

Safety information for this specific compound is limited. However, NHS esters can be mildly irritating and should be handled with care using appropriate personal protective equipment [].

Typical for amides and esters, including hydrolysis, amidation, and esterification. The presence of the dioxopyrrolidine moiety suggests that it may undergo reactions involving nucleophilic attack at the carbonyl groups. Additionally, the ethoxy groups can be involved in substitution reactions under appropriate conditions. These reactions can be harnessed for further modifications to enhance the compound's properties or to create derivatives with improved efficacy .

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of functional groups: The amide and ethoxy groups can be added via standard organic synthesis techniques such as acylation and alkylation.
  • Final coupling reactions: The complete structure is assembled through strategic coupling of intermediates that contain the desired functional groups.

The exact synthetic route may vary depending on the availability of starting materials and desired purity levels .

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate has potential applications in:

  • Drug Development: Its unique structure may facilitate the design of novel therapeutics.
  • Bioconjugation: The compound could serve as a linker in antibody-drug conjugates due to its reactive functional groups.
  • Research: It may be used in biochemical assays to study interactions with proteins or nucleic acids .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Preliminary data indicate that it may bind to specific receptors or enzymes, influencing their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions and determine binding affinities. Further studies are necessary to map out its interaction profile comprehensively .

Several compounds exhibit structural similarities to 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrolidin-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate. Notable examples include:

Compound NameMolecular FormulaKey Features
Mal-amido-PEG₂-NHSC₁₈H₂₃N₃O₉Contains a polyethylene glycol moiety for solubility enhancement
4-AminobutyrateC₄H₉NO₂Simple structure with potential neuroactive properties
3-Hydroxybutyric acidC₄H₈O₃Involved in energy metabolism and signaling

Uniqueness: The compound's complex structure with multiple functional groups allows for diverse interactions not present in simpler analogs. Its potential as a bioconjugate linker sets it apart from other compounds that lack such functionalities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Exact Mass

425.1434

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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